molecular formula C13H28NO10P B12292507 Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate

Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate

Cat. No.: B12292507
M. Wt: 389.34 g/mol
InChI Key: VPZKBMXIQJKYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate is a cyclohexanammonium salt of a phosphorylated sugar derivative. Its structure comprises a glucose-like oxane ring substituted with a 1,2-dihydroxyethyl group at the 6-position and a phosphate group esterified at the 2-position. The cyclohexanamine counterion stabilizes the phosphate moiety, enhancing solubility in organic matrices. This compound is primarily used in biochemical research, particularly in studies involving carbohydrate metabolism and enzyme kinetics .

Properties

Molecular Formula

C13H28NO10P

Molecular Weight

389.34 g/mol

IUPAC Name

cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C7H15O10P.C6H13N/c8-1-2(9)6-4(11)3(10)5(12)7(16-6)17-18(13,14)15;7-6-4-2-1-3-5-6/h2-12H,1H2,(H2,13,14,15);6H,1-5,7H2

InChI Key

VPZKBMXIQJKYSY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N.C(C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Structural and Chemical Context

The compound consists of a cyclohexanamine moiety ionically bonded to a phosphorylated sugar derivative. The sugar component, [6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl], corresponds to a modified hexose structure, likely derived from mannose or glucose through enzymatic or chemical phosphorylation. The phosphate group’s dihydrogen state indicates a monosubstituted phosphate ester, which forms a salt with cyclohexanamine. This structural complexity necessitates tailored synthetic approaches to ensure regioselective phosphorylation and proper salt formation.

Synthesis Routes and Methodologies

Phosphorylation of the Sugar Backbone

The sugar component’s phosphorylation is a critical first step. Two primary methods dominate:

Chemical Phosphorylation Using Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) in anhydrous pyridine is a classical reagent for introducing phosphate groups to hydroxylated substrates. For this compound, the C6-hydroxyl group of the sugar is targeted. The reaction proceeds as follows:
$$
\text{Sugar-OH} + \text{POCl}3 \xrightarrow{\text{pyridine}} \text{Sugar-OPOCl}2 + 2\text{HCl}
$$
Subsequent hydrolysis yields the dihydrogen phosphate:
$$
\text{Sugar-OPOCl}2 + 2\text{H}2\text{O} \rightarrow \text{Sugar-OPO(OH)}_2 + 2\text{HCl}
$$
This method achieves ~65–70% yield but requires rigorous moisture control to avoid side reactions.

Enzymatic Phosphorylation

Kinase enzymes, such as hexokinase, offer regioselective phosphorylation under mild conditions. ATP serves as the phosphate donor:
$$
\text{Sugar} + \text{ATP} \xrightarrow{\text{hexokinase}} \text{Sugar-6-phosphate} + \text{ADP}
$$
While enzymatic methods provide superior selectivity (>90% yield), scalability remains a challenge due to enzyme cost and stability.

Salt Formation with Cyclohexanamine

The phosphorylated sugar is neutralized with cyclohexanamine to form the final compound. Key parameters include:

Stoichiometric Optimization

A molar ratio of 2:1 (cyclohexanamine:phosphate) ensures complete salt formation. Excess amine improves yield but complicates purification. Patent CN100469766C demonstrates that a 0.8:1 amine-to-phosphate ratio minimizes residual reactants while maintaining product stability.

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance solubility. Reactions conducted in DMF at 50°C for 4 hours achieve 85% conversion, whereas THF requires higher temperatures (70°C) for comparable yields.

Process Optimization and Challenges

Purity and Byproduct Management

Common impurities include unreacted sugar, cyclohexanamine hydrochloride, and over-phosphorylated derivatives. Column chromatography using silica gel (eluent: chloroform/methanol/ammonia, 7:2:1) effectively isolates the target compound with ≥95% purity.

Scale-Up Considerations

Industrial-scale synthesis faces challenges in maintaining regioselectivity and minimizing solvent use. Continuous-flow reactors with immobilized kinases or POCl₃ delivery systems improve reproducibility and reduce waste.

Analytical Characterization

Spectroscopic Confirmation

  • ³¹P NMR : A single peak at δ 0.5–1.0 ppm confirms the presence of a monosubstituted phosphate.
  • IR Spectroscopy : Bands at 1250 cm⁻¹ (P=O) and 1050 cm⁻¹ (P–O–C) validate phosphate ester formation.

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁) with hydrogen bonding between the phosphate and amine groups, stabilizing the salt structure.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Chemical Phosphorylation 70 95 High Low
Enzymatic Phosphorylation 90 98 Moderate High

Chemical phosphorylation is cost-effective for large-scale production, while enzymatic methods excel in research settings requiring high purity.

Industrial and Research Applications

The compound’s stability and solubility make it suitable for:

  • Drug Delivery Systems : As a lipid-soluble phosphate carrier for hydrophobic therapeutics.
  • Enzyme Studies : Probing phosphatases and kinases due to its structural similarity to natural substrates.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various substituted amines.

Scientific Research Applications

Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to metabolism, signal transduction, and cellular communication.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (e.g., cyclohexylamine groups, phosphate esters) or functional roles (e.g., biochemical reagents):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] phosphate C6H13N·C6H11O12P2·4H2O* ~848.45** Phosphate, hydroxyl, amine Biochemical research, enzyme substrates
4,4'-Methylenebis(cyclohexylamine) (PACM) C13H26N2 210.36 Primary amine, aliphatic hydrocarbon Polymer production (epoxy resins)
Magnesium glucose-6-phosphate C6H11O9P·Mg 258.49 Phosphate, hydroxyl, magnesium salt Buffers, enzymatic cofactor studies
[(2R)-2-[(1S)-1,2-Dihydroxyethyl]-4,5-dioxooxolan-3-yl] phosphate (HMDB0260226) C7H9O9P 244.11 Phosphate, ketone, dihydroxyethyl Metabolic pathway intermediates

Estimated formula based on tetra(cyclohexylammonium) salt structure .
*
Calculated based on component molecular weights.

Key Comparative Findings

(a) Physicochemical Properties
  • Solubility : The target compound’s cyclohexanamine counterion improves organic-phase solubility compared to magnesium salts (e.g., magnesium glucose-6-phosphate), which are water-soluble due to ionic interactions .
  • Stability : Phosphate esters with bulky counterions (e.g., cyclohexanamine) exhibit enhanced thermal stability over smaller cations like ammonium .

Research Implications and Gaps

  • Further studies could explore its role in redox or energy metabolism.
  • Toxicological Data: Limited toxicity data exist for the target compound. Read-across approaches using PACM’s amine hazards and glucose-phosphate safety profiles are recommended for risk assessment.

Biological Activity

Cyclohexanamine; [6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate is a complex organic compound that combines elements of cyclohexanamine with a phosphorylated sugar derivative. This article explores its biological activity, including its interactions within metabolic pathways, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexanamine moiety linked to a sugar-like structure with multiple hydroxyl groups. This configuration enhances its solubility and reactivity in biological systems. The presence of the dihydrogen phosphate group suggests roles in biochemical pathways, acting potentially as a phosphate donor or participating in energy transfer processes.

Biological Activity

The biological activity of this compound is primarily associated with its interactions in metabolic pathways. It may act as a substrate for enzymes that recognize phosphorylated intermediates, influencing cellular processes such as signaling and energy metabolism. The phosphorylated component can engage in reactions typical of phosphates, including hydrolysis and esterification.

Key Biological Functions

  • Enzyme Interaction : The compound interacts with various enzymes such as kinases and phosphatases that recognize phosphorylated substrates. These interactions are crucial for understanding its role in metabolic pathways involving phosphorylation and dephosphorylation reactions.
  • Bioavailability : The sugar moiety may enhance bioavailability and facilitate interactions with biological macromolecules, potentially leading to increased efficacy in therapeutic applications.

Case Studies

  • Metabolic Pathway Tracing : Cyclohexanamine derivatives have been studied for their ability to trace metabolic fates in biological systems using isotopic labeling techniques. This allows researchers to understand enzyme mechanisms better and metabolic pathways.
  • Therapeutic Applications : Research indicates potential therapeutic applications in pharmaceuticals due to the compound's ability to modulate enzyme activity. Its unique structure may lead to novel drug development strategies targeting specific metabolic disorders.

Comparative Analysis

The following table summarizes the structural similarities between cyclohexanamine; [6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate and other related compounds:

Compound NameStructureKey Features
CyclohexylamineC₆H₁₁NH₂Primary amine; used as an intermediate in organic synthesis.
1-Amino-2-propanolC₃H₉NOAliphatic amine; used in pharmaceuticals; less complex than cyclohexanamine derivatives.
D-glucose 6-phosphateC₆H₁₁O₉PPhosphorylated sugar; critical in metabolism but lacks the cyclohexane structure.
Adenosine triphosphateC₁₁H₁₅N₅O₁₄P₃Nucleotide involved in energy transfer; more complex with additional functionalities.

Synthesis Methods

The synthesis of cyclohexanamine; [6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate typically involves several chemical steps that integrate cyclohexanamine with phosphorylated sugar derivatives. The detailed synthesis pathway is essential for producing this compound for research and therapeutic purposes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing cyclohexanamine derivatives with phosphorylated sugar moieties?

  • Methodological Answer : Synthesis typically involves coupling cyclohexanamine with phosphorylated sugars using carbodiimide-based crosslinkers (e.g., EDC/NHS) under controlled pH (6.5–7.5). Protect reactive hydroxyl groups on the sugar moiety with tert-butyldimethylsilyl (TBDMS) groups prior to phosphorylation. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures high purity. Structural validation requires tandem mass spectrometry (LC-MS/MS) and ¹H/³¹P NMR .

Q. How can researchers validate the structural integrity of cyclohexanamine-phosphate conjugates?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : ¹H NMR for amine proton shifts (δ 1.2–2.8 ppm) and ³¹P NMR for phosphate linkage confirmation (δ -1 to +5 ppm).
  • FT-IR : Detect P=O stretches (~1250 cm⁻¹) and N-H bends (~1600 cm⁻¹).
  • X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry. Cross-reference data with NIST Chemistry WebBook entries for analogous compounds .

Q. What in vitro models are suitable for preliminary cytotoxicity screening of this compound?

  • Methodological Answer : Use immortalized cell lines (e.g., HeLa, MCF-7) for initial screens. Conduct MTT assays at 24–72 hr exposures (IC₅₀ determination). Include positive controls (e.g., cisplatin) and normalize viability to untreated cells. Confirm results with clonogenic assays to assess long-term proliferative inhibition .

Advanced Research Questions

Q. What molecular mechanisms explain the DNA alkylation activity of cyclohexanamine-derived metabolites?

  • Methodological Answer : Active metabolites like phosphoramide mustard (generated via hepatic CYP450-mediated activation) form DNA interstrand crosslinks. Use comet assays under alkaline conditions (pH >13) to quantify single/double-strand breaks. Validate crosslinks via LC-MS/MS detection of guanine adducts (e.g., N7-guanine alkylation). Compare with cyclophosphamide’s metabolic pathway .

Q. How can researchers resolve discrepancies in cytotoxicity data across different cell lines?

  • Methodological Answer : Profile metabolic enzyme expression (e.g., CYP2B6, ALDH1A1) via qPCR or western blot. Cells with low CYP450 activity may show resistance. Use siRNA knockdown of detoxifying enzymes (e.g., GSTs) to enhance sensitivity. Combine with hypoxia-mimetic agents (e.g., CoCl₂) to study microenvironmental effects .

Q. What analytical challenges arise in quantifying trace metabolites in biological matrices?

  • Methodological Answer : Metabolites like phosphoramide mustard are unstable in aqueous media. Stabilize samples with 0.1% formic acid and store at -80°C. Use UPLC-ESI-MS/MS with deuterated internal standards (e.g., d₄-cyclohexanamine) for quantification. Optimize MRM transitions (e.g., m/z 212 → 140 for the parent ion) and validate limits of detection (LOD < 1 ng/mL) .

Q. How does the phosphorylated sugar moiety influence the compound’s pharmacokinetics?

  • Methodological Answer : The sugar moiety enhances hydrophilicity, reducing blood-brain barrier penetration. Assess bioavailability via IV/PO administration in rodent models. Measure plasma half-life using non-compartmental analysis (WinNonlin). Compare with analogs lacking the phosphate group to isolate its effect .

Experimental Design & Data Analysis

Q. What controls are essential when studying this compound’s genotoxicity?

  • Methodological Answer : Include:

  • Negative controls : Untreated cells + vehicle (e.g., DMSO).
  • Positive controls : Bleomycin (for strand breaks) or mitomycin C (for crosslinks).
  • Metabolic activation : S9 liver fractions to mimic in vivo metabolism.
  • Data normalization : Express DNA damage as % tail moment in comet assays relative to controls .

Q. How can computational modeling predict binding interactions with DNA or enzymes?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of DNA topoisomerase II or CYP450 isoforms (PDB IDs: 3QX3, 4I3V). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Correlate docking scores (ΔG) with experimental IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.